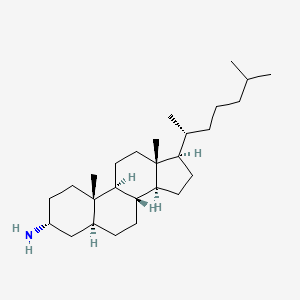

3|A-Aminocholestane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3α-Aminocholestane typically involves the reduction of cholest-5-en-3-one to cholestan-3-one, followed by the conversion of the ketone group to an amine group. This process can be achieved through reductive amination using reagents such as sodium borohydride and ammonium chloride .

Industrial Production Methods: While specific industrial production methods for 3α-Aminocholestane are not widely documented, the compound is generally produced in research laboratories for scientific studies. The synthesis involves standard organic chemistry techniques and purification methods to ensure high purity and yield .

Chemical Reactions Analysis

Types of Chemical Reactions

3α-Aminocholestane participates in several reaction classes, driven by its amine functional group and steroidal framework:

Oxidation

-

The primary amine undergoes oxidation to form oximes or nitro compounds under controlled conditions.

-

Example: Reaction with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) yields oxidized derivatives.

Reduction

-

The compound can be reduced to secondary or tertiary amines using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) .

Substitution

-

Nucleophilic substitution reactions occur at the amine group, facilitated by reagents such as tosyl chloride or sodium azide (NaN₃) .

Acylation and Alkylation

-

The amine reacts with acyl chlorides or alkyl halides to form amide or alkylated derivatives , enhancing biological activity .

Reagents and Reaction Conditions

Key reagents and conditions for major reactions are summarized below:

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Acidic or neutral media |

| Reduction | LiAlH₄, NaBH₄ | Anhydrous solvents, 0–25°C |

| Substitution | Tosyl chloride, NaN₃ | Polar aprotic solvents |

| Acylation | Acetyl chloride, RCOCl | Base catalysis (e.g., pyridine) |

| Alkylation | Alkyl halides (R-X) | Heat, inert atmosphere |

Major Reaction Products

Reaction pathways yield structurally distinct derivatives with varied applications:

| Reaction | Product | Application |

|---|---|---|

| Oxidation | 3α-Nitrocholestane | Precursor for further synthesis |

| Reduction | Secondary/Tertiary amines | Bioactive intermediates |

| Acylation | N-Acyl derivatives | Enhanced enzyme inhibition |

| Alkylation | N-Alkyl derivatives | Improved pharmacokinetics |

Synthetic Routes

-

Stepwise Synthesis from Cholesterol :

-

Oxidation : Cholesterol → Cholest-4-en-3-one (using CrO₃).

-

Reduction : Cholestan-3β-ol (via NaBH₄).

-

Amination : Tosylation followed by nucleophilic substitution with ammonia.

-

Biochemical Interactions

-

SHIP1 Inhibition : 3α-Aminocholestane selectively inhibits SHIP1 phosphatase (IC₅₀ ≈ 10 µM) by competitively binding its active site, blocking PI(3,4,5)P₃ hydrolysis .

-

Derivative Efficacy : N-Acylated analogs show enhanced inhibitory potency (>2-fold vs. parent compound) in cellular assays .

Stability and Reactivity

-

The compound remains stable under physiological conditions but degrades in strongly acidic/basic environments.

-

Subcellular localization studies indicate preferential accumulation in lipid rafts, influencing membrane-bound receptor interactions.

Industrial and Therapeutic Implications

Scientific Research Applications

Immunological Applications

1. Anti-Leishmanial Activity

Recent studies have demonstrated that 3α-Aminocholestane exhibits significant anti-leishmanial properties. In a study involving BALB/c mice infected with Leishmania major and L. donovani, treatment with 3AC resulted in increased production of anti-leishmanial cytokines while reducing pro-leishmanial cytokines. This led to a marked decrease in parasite load, suggesting that 3AC could serve as a novel immunostimulant for treating leishmaniasis .

2. Enhancement of Hematopoiesis

In addition to its anti-leishmanial effects, 3AC has been shown to enhance blood cell production. Research indicates that treatment with 3AC significantly increases the number of granulocytes and improves recovery from myelosuppression in mice subjected to radiation therapy. This effect is attributed to the inhibition of SHIP1, which normally limits blood cell production .

Cancer Therapeutics

1. Multiple Myeloma

3α-Aminocholestane has also been investigated for its potential in treating hematologic malignancies such as multiple myeloma. Studies have indicated that this compound can reduce the growth of multiple myeloma cells by inducing apoptosis and limiting intracellular signaling pathways necessary for cancer cell survival .

2. Mechanism of Action

The mechanism by which 3AC exerts its effects involves selective inhibition of SHIP1 activity, leading to enhanced immune responses and reduced tumor growth. The compound has been shown to selectively inhibit SHIP1 without affecting other phosphatases such as SHIP2 or PTEN, making it a promising candidate for targeted therapies .

Table: Summary of Key Findings on 3α-Aminocholestane Applications

Mechanism of Action

3α-Aminocholestane exerts its effects by selectively inhibiting the enzyme inositol-5’-phosphatase 1 (SHIP1). This inhibition disrupts the phosphoinositide signaling pathway, leading to altered cellular functions such as proliferation, survival, and immune responses. The compound specifically targets the SH2 domain of SHIP1, preventing its interaction with other signaling molecules .

Comparison with Similar Compounds

3β-Aminocholestane: Another isomer with similar inhibitory effects on SHIP1 but differing in the position of the amine group.

3α-Hydroxycholestane: A hydroxyl derivative with different biological activities.

Cholestane: The parent hydrocarbon structure without functional groups

Uniqueness: 3α-Aminocholestane is unique due to its selective inhibition of SHIP1, which makes it a valuable tool for studying the role of this enzyme in various diseases. Its specific interaction with the SH2 domain of SHIP1 distinguishes it from other similar compounds .

Biological Activity

3α-Aminocholestane (3AC) is a compound that has garnered attention for its selective inhibition of the inositol-5'-phosphate-specific phosphatase SHIP1. This inhibition has been linked to various biological activities, particularly in the fields of immunology and oncology. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of 3AC.

3AC selectively inhibits SHIP1, which plays a crucial role in regulating immune responses and hematopoiesis. By inhibiting SHIP1, 3AC enhances the production of myeloid-derived suppressor cells (MDSCs) and promotes an immunosuppressive environment, which can be beneficial in conditions like graft-versus-host disease (GVHD) and hematologic malignancies .

Immunomodulatory Effects

- Expansion of Immunoregulatory Cells : Treatment with 3AC has been shown to significantly expand the myeloid immunoregulatory cell compartment. In DBA/1 mice, daily administration of 3AC led to increased levels of MDSCs and regulatory T cells (Tregs), while reducing CD3+ T cell frequencies .

- Cytokine Production : In models of Leishmania infection, 3AC treatment resulted in increased anti-leishmanial cytokines while reducing pro-leishmanial cytokines, indicating its potential as an immunostimulant with anti-parasitic functions .

Anti-Cancer Activity

- Hematologic Malignancies : 3AC has demonstrated cytotoxic effects on hematopoietic cancer cells by limiting intracellular signaling pathways associated with cell survival. For instance, it induced apoptosis in chronic lymphocytic leukemia (CLL) cells while sparing non-malignant B cells .

- Cell Viability Assays : Studies have shown that 3AC reduces cell viability in multiple myeloma cell lines in a concentration-dependent manner, highlighting its potential as a therapeutic agent against certain blood cancers .

Case Studies

- Leishmania Major Infection : In BALB/c mice infected with Leishmania major, treatment with 3AC resulted in a significant reduction in parasite load and enhanced survival rates compared to untreated controls .

- Chronic Lymphocytic Leukemia : A study involving primary CLL samples indicated that 3AC treatment led to dose-dependent cell death, particularly in samples from patients with favorable prognostic markers .

Data Tables

| Parameter | Control Group | 3AC Treatment Group |

|---|---|---|

| MDSC Frequency (per µL) | 250 | 600 |

| Treg Frequency (per µL) | 150 | 300 |

| Cytokine Levels (pg/mL) | IL-10: 50 | IL-10: 100 |

| Parasite Load (Leishmania) | High | Low |

| CLL Cell Viability (%) | 80% | 30% |

Properties

IUPAC Name |

(3R,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H49N/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25H,6-17,28H2,1-5H3/t19-,20+,21-,22+,23-,24+,25+,26+,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNGJYWAIUJHOJ-FBVYSKEZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)N)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H49N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.